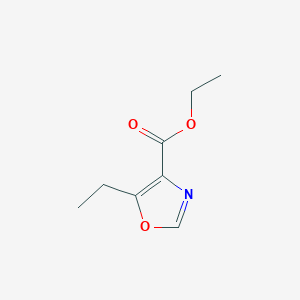

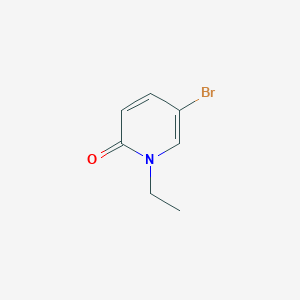

![molecular formula C11H18N4 B1340791 3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 923690-18-0](/img/structure/B1340791.png)

3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

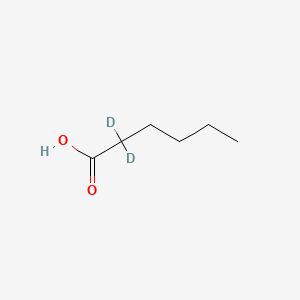

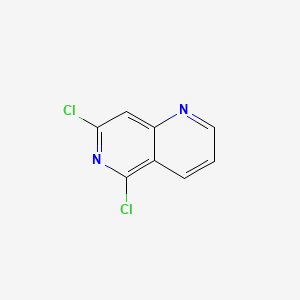

3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a useful research compound. Its molecular formula is C11H18N4 and its molecular weight is 206.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Heterocyclic Chemistry and Biological Activity

2,3-Benzodiazepines and related compounds, including those fused with five-membered nitrogen heterocycles like pyrrolidine and azepine derivatives, have demonstrated significant biological activities. These activities span from potential treatments against various diseases, including cancer and bacterial infections resistant to current therapies. The exploration of these compounds in heterocyclic chemistry underscores their potential in medicinal chemistry for developing new therapeutic agents (Földesi, Volk, & Milen, 2018).

Antimicrobial Applications

Recent studies highlight the efficacy of 1,2,4-triazole derivatives, akin to the core structure of 3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine, in combating antibiotic-resistant Staphylococcus aureus strains. Such compounds have shown promise in addressing the growing challenge of drug-resistant bacterial infections, presenting a critical area of research for new antibacterial agents (Li & Zhang, 2021).

Optical Sensors and Biological Sensing

Compounds containing heterocycles, including pyrimidine derivatives and related structures, play a significant role in the development of optical sensors for biological applications. These materials' unique properties make them suitable for sensing biological and chemical substances, highlighting the broader applicability of such heterocyclic compounds in both medicinal and technological fields (Jindal & Kaur, 2021).

Drug Development and Pharmacological Activities

The saturation and stereochemistry introduced by the pyrrolidine ring in drug molecules, as found in this compound, are crucial for exploring pharmacophoric space and enhancing drug efficacy. This has been demonstrated in various drug development programs, where heterocyclic compounds have shown a wide range of pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects, among others (Baranwal, Kushwaha, Singh, & Jyoti, 2022).

High Energy Density Materials

Research into high-nitrogen azine energetic materials, similar in structural complexity to this compound, has gained traction in the field of energy materials. These compounds, characterized by their high nitrogen content, offer significant potential in propellants and explosives, underscoring the versatile applications of such heterocyclic compounds beyond medicinal chemistry (Yongjin & Shuhong, 2019).

Mecanismo De Acción

Target of Action

The primary target of the compound 3-Pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate cell-cell and cell-extracellular matrix interactions, playing a crucial role in cellular functions such as cell adhesion and migration .

Mode of Action

This compound interacts with its target, the αvβ6 integrin, by binding to it with high affinity . This binding interaction results in changes in the cellular functions mediated by the αvβ6 integrin .

Biochemical Pathways

The binding of this compound to the αvβ6 integrin affects the biochemical pathways associated with cell adhesion and migration

Pharmacokinetics

The pharmacokinetic properties of this compound are commensurate with inhaled dosing by nebulization . It has a long dissociation half-life of 7 hours and very high solubility in saline at pH 7 . These properties impact the bioavailability of the compound, making it suitable for inhaled administration .

Result of Action

The molecular and cellular effects of the action of this compound are primarily changes in cell adhesion and migration due to its interaction with the αvβ6 integrin . The specific effects can vary depending on the cell type and the cellular context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH can affect the solubility and therefore the bioavailability of the compound . Additionally, the presence of other molecules in the cellular environment can potentially affect the interaction of the compound with its target, the αvβ6 integrin .

Propiedades

IUPAC Name |

3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-2-6-10-13-14-11(15(10)8-3-1)9-5-4-7-12-9/h9,12H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMCNSVJJVMPOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(N2CC1)C3CCCN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride](/img/structure/B1340733.png)